molecular formula C15H22N2O3S2 B2357198 N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide CAS No. 1234888-74-4

N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2357198
CAS No.: 1234888-74-4
M. Wt: 342.47
InChI Key: RJDVETPGVRBRSQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.47. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Bioavailability Enhancement

N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a compound that has shown potential in the field of medicinal chemistry, particularly in the development of receptor antagonists. A related study by Fletcher et al. (2002) explored a series of acyclic sulfones, which are structurally similar, as high-affinity, selective 5-HT(2A) receptor antagonists. The research emphasized enhancing bioavailability, which was achieved through modifications leading to orally bioavailable, brain-penetrant analogs, highlighting the compound's potential in pharmacological applications (Fletcher et al., 2002).

Metabolic Pathway Elucidation

Another significant application is in understanding the metabolic pathways of novel therapeutic agents. Hvenegaard et al. (2012) conducted a study on a novel antidepressant, which, like this compound, contains a piperidine moiety. The research identified the cytochrome P450 enzymes involved in the oxidative metabolism of the antidepressant, providing insights into its metabolic stability and potential drug interactions (Hvenegaard et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Compounds with a piperidine-4-carboxamide scaffold have also been explored for their anti-angiogenic and DNA cleavage activities, which are crucial in cancer research. Kambappa et al. (2017) synthesized novel piperidine analogs and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. The study demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting the therapeutic potential of these compounds in cancer treatment (Kambappa et al., 2017).

Selectivity and Polypharmacological Approach

The structural flexibility of this compound allows for modifications that can lead to selective receptor ligands or multifunctional agents. Canale et al. (2016) investigated N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, revealing compounds with potent and selective 5-HT7 receptor antagonist properties, as well as multimodal 5-HT/dopamine receptor ligands. This underscores the compound's potential in developing treatments for complex CNS disorders through a polypharmacological approach (Canale et al., 2016).

Properties

IUPAC Name

N-cyclopropyl-1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-22(19,20)16-7-4-13(5-8-16)15(18)17(14-2-3-14)10-12-6-9-21-11-12/h6,9,11,13-14H,2-5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVETPGVRBRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CSC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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